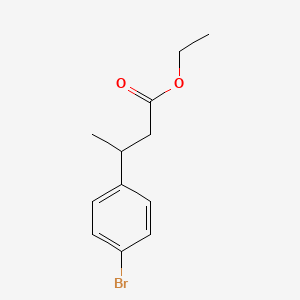

ethyl (3S)-3-(4-bromophenyl)butanoate

Description

Ethyl (3S)-3-(4-bromophenyl)butanoate is a chiral ester featuring a brominated aromatic ring and a butanoate backbone. It serves as a critical intermediate in pharmaceutical synthesis, particularly for enantiomerically pure carboxylic acids like (3S)-3-(4-bromophenyl)butanoic acid .

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBWKXUHZGWKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Reaction Setup

The rhodium-catalyzed asymmetric addition, detailed in Organic Syntheses, employs bis(norbornadiene)rhodium(I) tetrafluoroborate (Rh(NBD)₂BF₄) and (R)-BINAP as a chiral ligand. This method achieves high enantioselectivity (>98% ee) by leveraging the coordination geometry of the rhodium complex to direct the stereochemical outcome.

Procedure :

-

A 1-L reactor is charged with (4-bromophenyl)boronic acid (125 mmol), Rh(NBD)₂BF₄ (1.25 mmol, 1 mol%), (R)-BINAP (1.25 mmol, 1 mol%), and 1,4-dioxane (250 mL).

-

Ethyl 2-butenoate (150 mmol) is added via an addition funnel under nitrogen.

-

The mixture is stirred at 60°C for 24 hours, followed by hydrolysis with triethylamine (TEA) and water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 94.6% |

| Enantiomeric Excess | 98.5% ee |

| Reaction Time | 24 hours |

| Temperature | 60°C |

This method’s robustness is attributed to the synergistic effect of the rhodium catalyst and BINAP ligand, which stabilize the transition state during the enantioselective C–C bond formation.

Acid-Catalyzed Esterification

Sulfuric Acid-Mediated Esterification

A patent by WO2018213059A1 describes the esterification of (3S)-3-(4-bromophenyl)butanoic acid using sulfuric acid in methanol. This approach is favored for its simplicity and short reaction time.

Procedure :

-

(3S)-3-(4-Bromophenyl)butanoic acid (1.85 mol) is dissolved in methanol (4.5 L).

-

Concentrated H₂SO₄ (802 mmol) is added, and the mixture is heated at 65°C for 2 hours.

-

The crude product is extracted with methyl tert-butyl ether (MTBE) and purified via flash chromatography (hexanes/EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 96% |

| Reaction Time | 2 hours |

| Temperature | 65°C |

| Solvent | Methanol |

This method avoids racemization due to the mild acidic conditions, preserving the (S)-configuration of the starting material.

Grignard Reagent Alkylation

Alkylation with 4-Bromobenzylmagnesium Bromide

A complementary strategy involves the reaction of ethyl 2-bromobutanoate with 4-bromobenzylmagnesium bromide, forming the C–C bond via nucleophilic addition.

Procedure :

-

Ethyl 2-bromobutanoate (1.75 mol) is dissolved in anhydrous THF.

-

4-Bromobenzylmagnesium bromide (2.0 mol) is added dropwise at -40°C.

-

The mixture is warmed to room temperature, quenched with aqueous NH₄Cl, and extracted with dichloromethane (DCM).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 18 hours |

| Temperature | -40°C to 25°C |

This method requires stringent temperature control to prevent side reactions but offers modularity for structural analogs.

Comparative Analysis of Methods

Efficiency and Scalability

The rhodium-catalyzed method excels in enantioselectivity (98.5% ee) and yield (94.6%) but involves costly catalysts. In contrast, acid-catalyzed esterification is cost-effective and rapid (2 hours) but requires chiral starting materials. Grignard alkylation, while versatile, demands cryogenic conditions, limiting industrial scalability.

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Rhodium Catalysis | 94.6 | 98.5 | High | Moderate |

| Acid Esterification | 96 | N/A | Low | High |

| Grignard Alkylation | 82 | 95 | Moderate | Low |

Industrial-Scale Adaptations

Process Optimization for Batch Production

The patent WO2018213059A1 outlines a scaled-up procedure producing 144 g of ethyl (3S)-3-(4-bromophenyl)butanoate per batch:

-

Stepwise Purification : Flash chromatography with hexanes/EtOAc (9:1) ensures >99% purity.

-

Solvent Recovery : MTBE and methanol are recycled, reducing waste.

-

Quality Control : HPLC with chiral columns (Chiralpak IA) confirms enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: (3S)-3-(4-bromophenyl)butanoic acid.

Reduction: (3S)-3-(4-bromophenyl)butanol.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl (3S)-3-(4-bromophenyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-(4-bromophenyl)butanoate depends on its specific application. In enzymatic reactions, the ester is hydrolyzed by esterases to produce the corresponding acid and alcohol. The bromophenyl group may interact with molecular targets through halogen bonding or π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₂H₁₄BrO₂

- Molecular Weight : 270.15 g/mol

- Stereochemistry : The (3S) configuration is achieved using (R)-BINAP ligands in rhodium-catalyzed asymmetric addition reactions, ensuring high enantiomeric purity (>95% conversion) .

- Synthesis: Produced via a reaction between (4-bromophenyl)boronic acid, ethyl crotonate, and bis(norbornadiene)rhodium(I) tetrafluoroborate in 1,4-dioxane, yielding 73% isolated product .

- Physical State : Typically isolated as an oil with 92% potency by quantitative ¹H NMR .

Comparison with Structurally and Functionally Similar Compounds

(3S)-3-(4-Bromophenyl)butanoic Acid

Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol Relationship: The hydrolyzed product of ethyl (3S)-3-(4-bromophenyl)butanoate, synthesized using NaOH in methanol/water . Key Differences:

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate Hydrochloride

Molecular Formula: C₁₁H₁₅BrClNO₂ Molecular Weight: 308.60 g/mol Key Differences:

- Structure: Propanoate backbone (vs. butanoate) with an amine substituent and hydrochloride salt.

- Functional Groups: Amino and hydrochloride groups enhance water solubility and alter bioactivity compared to the non-polar ester .

- Applications : Likely used in peptide synthesis or as a chiral building block in drug discovery .

Simple Esters (e.g., Ethyl Hexanoate, Ethyl Butanoate)

Examples :

- Ethyl Hexanoate (C₈H₁₆O₂, MW 144.21 g/mol): Pineapple aroma compound with high volatility .

- Ethyl Butanoate (C₆H₁₂O₂, MW 116.16 g/mol): Fruity flavor agent .

Comparison :

- Structural Simplicity : Lack bromophenyl group, reducing molecular weight and complexity.

- Volatility : Higher volatility due to smaller size, making them suitable for flavor/fragrance industries.

- Reactivity : Absence of aromatic bromine limits use in pharmaceutical synthesis .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Physical State | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄BrO₂ | 270.15 | Ester, bromophenyl | Liquid/Oil | Pharmaceutical intermediate |

| (3S)-3-(4-bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | Carboxylic acid, bromophenyl | Solid | Synthesis precursor |

| Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | C₁₁H₁₅BrClNO₂ | 308.60 | Ester, amine, hydrochloride | Solid | Pharmaceutical research |

| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | Ester | Liquid | Flavoring agent |

Q & A

Q. What are the critical steps in the asymmetric synthesis of ethyl (3S)-3-(4-bromophenyl)butanoate?

The synthesis involves a rhodium-catalyzed asymmetric conjugate addition (RCAA) using bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP as a chiral ligand. Key steps include:

- Catalyst activation : Stirring (4-bromophenyl)boronic acid with Rh(I)-BINAP in 1,4-dioxane under nitrogen to form a reactive catalyst .

- Reaction initiation : Addition of triethylamine and ethyl (E)-but-2-enoate at 30°C, followed by 21-hour stirring to achieve ~95% conversion .

- Purification : Silica gel chromatography with hexanes/EtOAc gradients to isolate the product with >99% purity (confirmed by GCMS and ¹H NMR) .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via:

Q. What safety precautions are essential during synthesis?

Hazard analysis must address:

- Solvent risks : 1,4-dioxane (carcinogen), methanol (toxic), and dichloromethane (neurotoxic) .

- Catalyst handling : Bis(norbornadiene)rhodium(I) tetrafluoroborate requires inert atmosphere use to prevent oxidation .

- Acid/base hazards : Concentrated HCl and NaOH necessitate PPE for splash protection .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Catalyst selection : (R)-BINAP ensures 88% ee in the initial RCAA step .

- Crystallization enrichment : Hydrolysis to (3S)-3-(4-bromophenyl)butanoic acid followed by heptane recrystallization increases ee from 88% to >98% .

- Chiral HPLC monitoring : Tracks ee in mother liquor during crystallization (e.g., 73.3% to 99.1% after 16 hours) .

Q. How are data contradictions resolved when monitoring reaction completion?

Discrepancies between TLC, LCMS, and NMR require:

- Cross-validation : LCMS (300 nm) detects residual boronic acid, while ¹H NMR quantifies product potency (92% crude, 99.2% purified) .

- Internal standards : 1,3-dimethoxybenzene in NMR ensures accurate quantification despite solvent interference .

Q. What methodologies address low yields during ester hydrolysis to (3S)-3-(4-bromophenyl)butanoic acid?

- Temperature control : Heating to 50°C ensures complete saponification (monitored by TLC, Rf = 0.65) .

- Extraction optimization : Dichloromethane back-extractions minimize product loss, achieving 99% yield .

- Acidification protocol : Gradual HCl addition at 10°C prevents thermal decomposition .

Q. How is the compound utilized in chiral intermediate synthesis for pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.